(R)-8-Methylchroman-4-amine: Synthesis, Physicochemical Properties, and Applications in Medicinal Chemistry
(R)-8-Methylchroman-4-amine: Synthesis, Physicochemical Properties, and Applications in Medicinal Chemistry
Executive Summary
The benzopyran (chroman) ring system is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for a wide array of neuroactive and cardiovascular therapeutics. Among its derivatives, (R)-8-Methylchroman-4-amine (CAS: 1213065-29-2) represents a highly valuable chiral building block. The presence of the amine at the C4 position introduces a stereocenter that is fundamentally critical for target-protein binding affinity, while the methyl substitution at the C8 position modulates the molecule's lipophilicity and electron density, directly impacting its blood-brain barrier (BBB) permeability and metabolic stability.
This technical guide provides an in-depth analysis of the physicochemical properties, retrosynthetic logic, and validated enantioselective synthesis protocols for (R)-8-methylchroman-4-amine, designed for process chemists and drug discovery scientists.
Physicochemical & Structural Data
Understanding the baseline physicochemical properties of (R)-8-methylchroman-4-amine is essential for downstream formulation and synthetic handling. The table below summarizes the critical quantitative data for this scaffold .
| Property | Value | Structural Significance |
| Chemical Name | (R)-8-Methylchroman-4-amine | Defines the specific (R)-stereocenter at C4. |
| IUPAC Name | (4R)-8-Methyl-3,4-dihydro-2H-chromen-4-amine | Standardized nomenclature. |
| CAS Registry Number | 1213065-29-2 | Unique identifier for the (R)-enantiomer. |
| Molecular Formula | C10H13NO | - |
| Molecular Weight | 163.22 g/mol | Low molecular weight, ideal for fragment-based design. |
| Exact Mass | 163.0997 Da | Used for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 35.3 Ų | Highly favorable for CNS penetration (optimal < 90 Ų). |
| Physical State | Viscous oil (Free base) / Solid (HCl salt) | The HCl salt is preferred for long-term benchtop stability. |
Retrosynthetic Analysis & Mechanistic Pathways
The construction of the (R)-8-methylchroman-4-amine framework typically relies on the late-stage installation of the chiral amine onto a pre-formed chroman core. Attempting to build the chroman ring after establishing the chiral amine often leads to racemization due to the harsh acidic or basic conditions required for ring closure.
Therefore, the most reliable retrosynthetic disconnection traces back to 8-methylchroman-4-one . This ketone acts as the central hub for asymmetric induction. The ketone itself is readily synthesized via the intermolecular condensation of o-cresol and 3-chloropropanoic acid, followed by an intramolecular Friedel-Crafts acylation.
Caption: Retrosynthetic disconnection of (R)-8-Methylchroman-4-amine to commercial precursors.
Enantioselective Synthesis Protocols
As a Senior Application Scientist, I recommend two primary pathways for the synthesis of this compound, depending on your laboratory's infrastructure: a classical chemical auxiliary route and a modern biocatalytic route. Both protocols are designed as self-validating systems to ensure high enantiomeric excess ( ee ).
Method A: Chiral Auxiliary-Directed Reductive Amination (Ellman’s Protocol)
This method utilizes (R)-tert-butanesulfinamide to direct the stereochemical outcome of the ketone reduction.
Step 1: Sulfinyl Imine Condensation
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Procedure: Dissolve 8-methylchroman-4-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4 , 2.0 eq) dropwise at room temperature. Stir for 12 hours.
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Causality: The C4 ketone of the chroman ring is sterically hindered and electronically deactivated by the adjacent aromatic system. Ti(OEt)4 is chosen because it acts dually as a strong Lewis acid to activate the carbonyl carbon and as a highly effective water scavenger to drive the equilibrium toward the imine.
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Validation Check: Quench a 0.1 mL aliquot with water, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). Complete disappearance of the ketone spot validates successful condensation.
Step 2: Diastereoselective Reduction
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Procedure: Cool the reaction mixture to -50 °C. Add Sodium borohydride ( NaBH4 , 3.0 eq) dissolved in a minimal amount of methanol dropwise. Stir for 4 hours, gradually warming to -20 °C.
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Causality: The bulky tert-butyl group of the chiral sulfinamide auxiliary sterically blocks one face of the imine. The addition of methanol coordinates with the borohydride, forming a reactive alkoxyborohydride species that attacks exclusively from the less hindered face, establishing the desired (R)-configuration at C4.
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Validation Check (Self-Validating System): Isolate the crude sulfinamide and analyze via 1H NMR. The diastereomeric ratio (dr) is determined by integrating the distinct tert-butyl singlet signals of the (R,R) vs (R,S) diastereomers (typically around 1.2 ppm). A dr of >95:5 confirms successful stereochemical induction.
Step 3: Auxiliary Cleavage
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Procedure: Dissolve the purified sulfinamide in methanol and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield (R)-8-methylchroman-4-amine hydrochloride.
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Causality: Acidic methanolysis selectively cleaves the N-S bond of the sulfinamide without hydrolyzing the chroman ether linkage, cleanly releasing the free amine as a stable hydrochloride salt.
Method B: Biocatalytic Asymmetric Transamination (Green Route)
For scalable and environmentally benign synthesis, enzymatic transamination is the state-of-the-art approach.
Caption: Workflow for the biocatalytic transamination yielding enantiopure (R)-8-Methylchroman-4-amine.
Step-by-Step Execution:
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Preparation: Suspend 8-methylchroman-4-one (100 mM) in a 100 mM phosphate buffer (pH 7.5). Add isopropylamine (1 M) as the sacrificial amine donor.
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Biocatalysis: Introduce an engineered (R)-selective ω -transaminase (e.g., from Arthrobacter sp.) and 1 mM Pyridoxal 5'-phosphate (PLP). Incubate at 30 °C for 24 hours with orbital shaking.
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Causality: PLP forms a Schiff base with isopropylamine, transferring the amino group to the enzyme's active site. The enzyme's chiral pocket then stereoselectively transfers this amino group to the pro-R face of the ketone. Isopropylamine is used in excess to drive the equilibrium forward by releasing volatile acetone.
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Validation & Isolation: Monitor the reaction via GC-MS. The disappearance of the ketone peak (m/z 162) and the appearance of the amine peak (m/z 163) validates conversion. Basify the aqueous layer to pH 12 using NaOH, extract with MTBE, and precipitate as the HCl salt using anhydrous HCl gas.
Analytical Characterization & Chiral Purity
To definitively confirm the identity and optical purity of (R)-8-methylchroman-4-amine, the following analytical suite is required:
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Chiral HPLC: Utilize a Daicel Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1). The trace must show a single peak corresponding to the (R)-enantiomer (typically eluting second compared to the (S)-enantiomer), confirming ee>98% .
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NMR Spectroscopy ( 1H NMR, 400 MHz, DMSO−d6 ): The C4 methine proton is the diagnostic signal, appearing as a distinct multiplet around 4.30 ppm. The C8 methyl group appears as a sharp singlet near 2.15 ppm.
Applications in Drug Discovery
The (R)-8-methylchroman-4-amine scaffold is not merely a chemical curiosity; it is a highly validated pharmacophore in modern medicinal chemistry .
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Potassium Channel Blockers (Kv1.5): Chroman-4-amines are utilized in the synthesis of potent Kv1.5 channel blockers, which are critical targets for the treatment of atrial fibrillation. The (R)-stereocenter dictates the precise spatial orientation required to plug the intracellular vestibule of the ion channel.
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Bradykinin B1 Receptor Antagonists: Sulfonamide derivatives of chroman-4-amines exhibit potent antagonism at the human B1 receptor, offering therapeutic pathways for chronic pain and inflammation without the CNS side effects typical of opioids.
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Neurodegenerative Diseases: Recent structure-activity relationship (SAR) studies have demonstrated that 8-methyl substituted chroman-4-amines act as privileged scaffolds for Butyrylcholinesterase (BuChE) and Monoamine Oxidase (MAO) inhibitors, showing promise in Alzheimer's disease models due to their excellent BBB penetration profiles .
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 51557108, (S)-8-Methylchroman-4-amine." PubChem, National Institutes of Health. URL:[Link]
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American Chemical Society. "Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines." Organic Letters. URL:[Link]
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University of Évora / Heinrich Heine University. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." European Journal of Medicinal Chemistry. URL:[Link]
